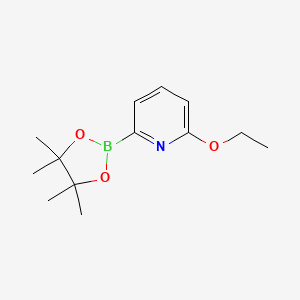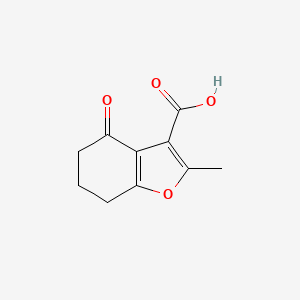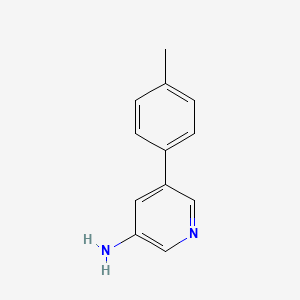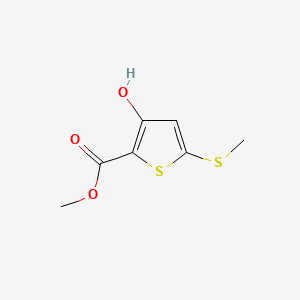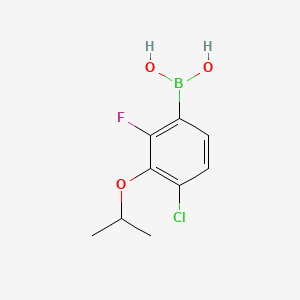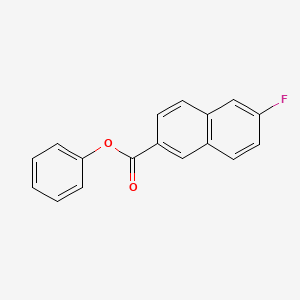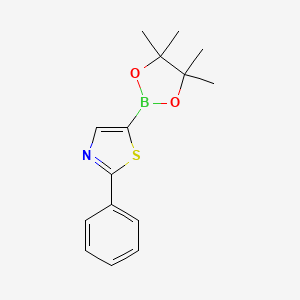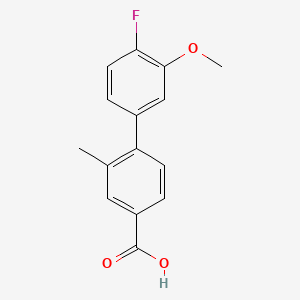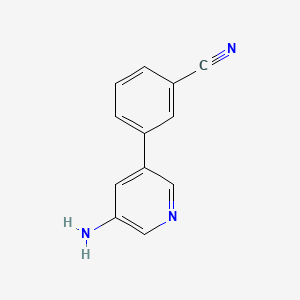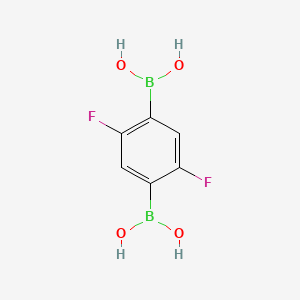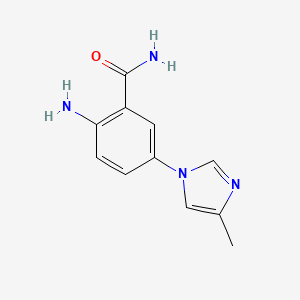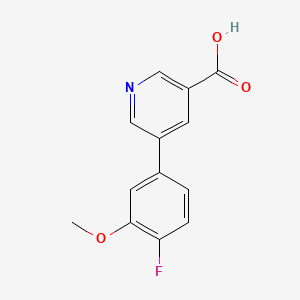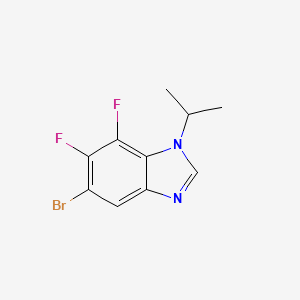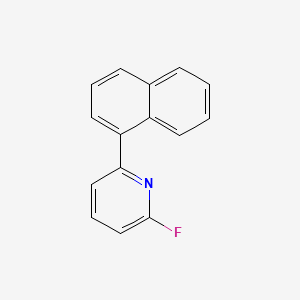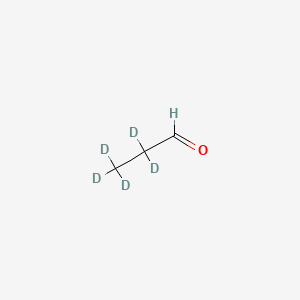
Propionaldehyde-2,2,3,3,3-d5
概要
説明
Propionaldehyde-2,2,3,3,3-d5, also known as Propanal-d5, is a deuterated compound . It has a linear formula of CD3CD2CHO .
Molecular Structure Analysis
The molecular structure of Propionaldehyde-2,2,3,3,3-d5 is represented by the linear formula CD3CD2CHO . It has a molecular weight of 63.11 . The SMILES string representation is [2H]C([2H])([2H])C([2H])([2H])C=O .Physical And Chemical Properties Analysis
Propionaldehyde-2,2,3,3,3-d5 is a liquid with a boiling point of 46-50 °C . It has a density of 0.873 g/mL at 25 °C . The compound exhibits a mass shift of M+5 . It should be stored at a temperature of 2-8°C .科学的研究の応用
Ab initio and semi-empirical calculations on propionaldehyde have been conducted, focusing on the internal rotation about the 1–2 bond, with insights into the stability of different conformers (Allinger & Hickey, 1973).
The crystal structures of propionaldehyde complexes have been determined, providing insights into CO bond lengths and other geometric features, which are crucial for understanding reactions involving propionaldehyde (Klein et al., 1993).
Research on the stereochemistry of the conversion of D and L 1,2-propanediols to propionaldehyde has offered insights into hydrogen transfer and stereochemical courses, which could be relevant to understanding isotope-labeled propionaldehydes (Zagalak et al., 1966).
The homogeneous catalysis of the Reppe reaction with iron pentacarbonyl for the production of propionaldehyde from ethylene has been studied, indicating the role of catalysts and reaction conditions in the synthesis of propionaldehyde (Massoudi et al., 1987).
A mass-spectrometric study of propionaldehyde oxidation at different temperatures and pressures provides valuable data on the oxidation products and reaction kinetics, which are essential for chemical synthesis and analysis involving propionaldehyde (Kaiser, 1983).
The reaction of ethyl radicals with hydrogen and deuterium in the oxidation of propionaldehyde has been examined, offering insights into the reaction mechanisms and kinetic constants, which are critical for understanding the behavior of propionaldehyde in various conditions (Baldwin et al., 1969).
Safety And Hazards
特性
IUPAC Name |
2,2,3,3,3-pentadeuteriopropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBJYMSMWIIQGU-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
63.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propionaldehyde-2,2,3,3,3-d5 | |
CAS RN |
198710-93-9 | |
| Record name | Propionaldehyde-2,2,3,3,3-D5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

